2-Prolylisoindoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1342451-19-7 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1,3-dihydroisoindol-2-yl(pyrrolidin-2-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c16-13(12-6-3-7-14-12)15-8-10-4-1-2-5-11(10)9-15/h1-2,4-5,12,14H,3,6-9H2 |
InChI Key |
PMZATQKRYWGIMK-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(=O)N2CC3=CC=CC=C3C2 |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Prolylisoindoline and Its Derivatives
Strategies for Backbone Construction
The creation of the fundamental 2-prolylisoindoline framework relies on robust and efficient chemical reactions. Key among these are condensation and amidation reactions for forming the crucial amide bond, as well as innovative multi-component reactions that allow for the rapid assembly of the heterocyclic scaffolds.
Condensation and Amidation Protocols for Prolinamide Synthesis
The formation of the amide linkage between a proline derivative and an isoindoline (B1297411) precursor is a cornerstone of this compound synthesis. Direct amidation of carboxylic acids and amines is a frequently employed strategy. acs.org For instance, L-proline can be coupled with various amines to form L-prolinamides, which themselves can act as organocatalysts in other reactions. pnas.org The efficiency of these coupling reactions can be influenced by the choice of reagents and reaction conditions. One method involves the use of B(OCH2CF3)3 as a promoter for the direct amidation of carboxylic acids with amines in acetonitrile (B52724) at elevated temperatures. acs.org
Another approach to prolinamide synthesis involves the activation of the proline carboxylic acid. This can be achieved by converting L-proline into an L-proline carbamoyl (B1232498) chloride intermediate using reagents like triphosgene (B27547) or diphosgene. This intermediate can then be condensed to form L-proline-N-carboxyl-cyclic internal anhydride (B1165640) (NCA), which subsequently undergoes ammonolysis to yield L-prolinamide. google.com This method has been shown to improve yield and reduce impurities. google.com
The synthesis of prolinamides, including those that are precursors to this compound, is a well-established field with a variety of protocols. The choice of method often depends on the specific substrates and the desired scale of the reaction.
| Reactants | Reagents | Product | Key Features |
| Carboxylic Acid, Amine | B(OCH2CF3)3, MeCN | Amide | Direct amidation protocol. acs.org |
| L-proline, Amine | - | L-prolinamide | Can be used as organocatalysts. pnas.org |
| L-proline | Triphosgene, Triethylamine | L-proline-N-carboxyl-cyclic internal anhydride | Intermediate for L-prolinamide synthesis. google.com |
| L-proline-N-carboxyl-cyclic internal anhydride | Ammonia | L-prolinamide | High yield and reduced impurities. google.com |
Multi-Component Reaction Approaches to Pyrrolidine (B122466) and Isoindoline Scaffolds
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. uevora.ptresearchgate.net These reactions are highly atom-economical and can rapidly generate molecular diversity. uevora.pt MCRs have been successfully employed in the synthesis of both pyrrolidine and isoindoline ring systems.
For example, a three-component reaction involving substituted isatins, L-proline, and a chalcone (B49325) derivative can lead to the diastereoselective synthesis of spiropyrrolidine-oxindole systems. uevora.pt Similarly, complex di-spiro heterocycles incorporating pyrrolidine and oxindole (B195798) rings can be accessed through a three-component reaction using 2,6-bis[(E)-arylmethylidene]cyclohexanones. uevora.pt
The Ugi four-component reaction (U-4CR) is another versatile MCR that has been utilized to synthesize isoindoline derivatives. mdpi.com In one example, an Ugi reaction followed by an intramolecular Diels-Alder reaction allows for significant substituent variation in the resulting isoindoline products. researchgate.net Furthermore, a solid-phase multicomponent reaction of a chiral β-keto lactam with an aldehyde, an isocyanide, and a dienophile has been shown to yield 3-substituted isoindolinone derivatives. nih.gov
| Reaction Type | Reactants | Product | Key Features |
| 3-MCR | Substituted isatins, L-proline, Chalcone derivatives | Spiropyrrolidine-oxindole systems | Diastereoselective synthesis. uevora.pt |
| 3-MCR | 2,6-bis[(E)-arylmethylidene]cyclohexanones, Isatin, L-proline | Di-spiro heterocycles | Complex scaffold generation. uevora.pt |
| U-4CR | Aldehyde, Carboxylic acid, Isocyanide, Primary amine | Isoindoline derivatives | High diversity potential. mdpi.com |
| Solid-phase MCR | Chiral β-keto lactam, Aldehyde, Isocyanide, Dienophile | 3-substituted isoindolinones | Amenable to solid-phase synthesis. nih.gov |
Stereoselective Synthesis and Chiral Control
Achieving high levels of stereocontrol is a critical challenge in the synthesis of this compound and its derivatives, given the presence of multiple stereocenters. Asymmetric organocatalysis, particularly utilizing proline and its derivatives, has proven to be a highly effective strategy for controlling the stereochemical outcome of these syntheses.
Asymmetric Organocatalysis Utilizing Proline-Based Catalysts
Proline and its derivatives have gained significant attention as powerful chiral organocatalysts for a wide range of asymmetric transformations. benthamdirect.com Their effectiveness stems from their ability to form chiral intermediates, such as enamines and iminium ions, which then react with substrates in a highly stereocontrolled manner. wikipedia.org This approach offers several advantages over traditional metal-based catalysts, including lower toxicity and greater stability. benthamdirect.com
The use of proline and its derivatives as organocatalysts has a rich history, with pioneering work dating back to the 1970s. tcichemicals.com These early studies laid the foundation for the development of a vast array of proline-based catalysts that are now used to achieve high enantioselectivity in numerous reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. wikipedia.orgrsc.org
For example, L-prolinamides, synthesized from L-proline and various amines, have been shown to be effective catalysts for the direct asymmetric aldol reaction. pnas.org The enantioselectivity of these reactions can be tuned by modifying the structure of the prolinamide, with catalysts bearing a terminal hydroxyl group often exhibiting higher efficiency and enantioselectivity. pnas.org Similarly, polymer-supported proline-based catalysts have been developed, offering the advantages of easy recovery and reuse. benthamdirect.com
The catalytic activity of these prolyl derivatives is often enhanced by the presence of co-catalysts or additives. For instance, the use of a p-nitrobenzoic acid co-catalyst in water has been shown to improve the enantioselectivity of proline diamide-catalyzed aldol reactions. tandfonline.com
| Catalyst | Reaction Type | Key Features |
| L-proline | Intramolecular aldol reaction | Pioneering work in organocatalysis. tcichemicals.com |
| L-prolinamides | Direct asymmetric aldol reaction | Enantioselectivity can be tuned by catalyst structure. pnas.org |
| Polymer-supported proline catalysts | Asymmetric aldol reaction | Recyclable and reusable. benthamdirect.com |
| Proline diamides with co-catalyst | Asymmetric direct aldol reaction | Enhanced enantioselectivity in water. tandfonline.com |
The stereochemical outcome of proline-catalyzed reactions is governed by the formation of specific transition states. wikipedia.org The mechanism of chiral induction has been extensively studied, and two primary catalytic cycles are generally accepted: enamine catalysis and iminium catalysis. wikipedia.orgcsic.es
Enamine Catalysis: In this pathway, a chiral secondary amine catalyst, such as proline, reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. rsc.org This enamine then reacts with an electrophile. The stereochemistry of the product is determined by the facial selectivity of the electrophile's attack on the enamine, which is controlled by the chiral environment created by the catalyst. nii.ac.jp The catalyst's carboxylic acid group can also play a role by activating the electrophile through hydrogen bonding. nii.ac.jp
Iminium Catalysis: This mode of activation is typically employed for α,β-unsaturated carbonyl compounds. rsc.org The chiral secondary amine catalyst condenses with the unsaturated aldehyde or ketone to form a chiral iminium ion. acs.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, enhancing its electrophilicity and activating it towards nucleophilic attack. rsc.org The chiral catalyst directs the nucleophile to one of the two prochiral faces of the substrate, thus inducing enantioselectivity. csic.es
The precise nature of the transition state, including the conformation of the enamine or iminium ion and the non-covalent interactions between the catalyst, substrates, and any co-catalysts, ultimately determines the stereochemical outcome of the reaction. csic.esrsc.org Computational studies have been instrumental in elucidating these complex mechanistic details. csic.esnii.ac.jp
Enantioselective Transformations Mediated by Prolyl Derivatives
Application of Chiral Auxiliary Strategies in Prolylisoindoline Synthesis
The synthesis of enantiomerically pure compounds like this compound heavily relies on asymmetric synthesis, where chiral auxiliaries are a foundational tool. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is essential for creating complex molecules with precise three-dimensional structures, including many biologically active compounds and pharmaceutical targets. wikipedia.orgnih.gov
Several well-established chiral auxiliaries, such as those developed by Evans, Corey, and Oppolzer, have made significant contributions to asymmetric synthesis over decades. nih.gov For instance, Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol reactions. nih.govrsc.org The SuperQuat family of chiral auxiliaries, a later development, was designed to address some shortcomings of the Evans auxiliaries by incorporating a gem-dimethyl substitution that enhances conformational bias and facilitates cleavage and recyclability. rsc.org
In the context of synthesizing this compound precursors, these strategies are highly relevant. The proline moiety itself is a chiral amino acid. When synthesizing proline derivatives or analogues, chiral auxiliaries can be used to establish the correct stereochemistry. A notable approach involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex is then alkylated to introduce a desired side chain, and subsequent disassembly of the complex yields the non-proteinogenic amino acid while allowing the chiral ligand to be reclaimed. mdpi.com This method has been successfully applied to the large-scale synthesis of fluorinated amino acids, demonstrating its practicality and reliability. mdpi.com Such a strategy could be adapted for the synthesis of substituted prolines before their incorporation into the isoindoline structure.
The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability. numberanalytics.comnumberanalytics.com Optimizing reaction conditions such as temperature, pressure, and solvent is also critical to maximizing the performance of the chosen auxiliary. numberanalytics.com
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly influencing synthetic strategies. mdpi.comresearchgate.net This paradigm shift towards sustainability is driven by the need to minimize environmental impact, reduce waste, and lower energy costs. ttwrdcs.ac.injocpr.com In pharmaceutical synthesis, these approaches are transforming how drugs are manufactured by prioritizing efficiency and environmental safety at every stage. jocpr.comscilit.com
Development of Environmentally Benign Reaction Conditions
A key focus of green chemistry is the development of reaction conditions that are less harmful to the environment. mdpi.com This involves several key strategies:
Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. jocpr.com Green chemistry promotes the use of safer alternatives like water, supercritical CO₂, and polyethylene (B3416737) glycols (PEGs). jocpr.comrsc.org Water is an especially attractive green solvent due to its non-toxic and non-hazardous nature. rsc.org Choline hydroxide-based ionic liquids have also been used as catalysts in aqueous solutions, offering a biodegradable and cost-effective option. mdpi.com
Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology. mdpi.comttwrdcs.ac.in Microwave heating can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the use of solvents compared to conventional heating methods. mdpi.comttwrdcs.ac.in
Catalysis: The use of catalysts is a cornerstone of green chemistry because they allow reactions to proceed under milder conditions, reduce activation energy, and can often be recycled and reused. mdpi.commdpi.com This leads to higher efficiency, less energy consumption, and reduced waste generation. mdpi.com
| Feature | Conventional Method | Green Approach |
| Solvent | Often uses volatile, toxic organic solvents. jocpr.com | Utilizes water, PEGs, or ionic liquids. rsc.orgmdpi.com |
| Energy | Typically requires prolonged heating (hours). ttwrdcs.ac.in | Employs energy-efficient microwave irradiation (minutes). mdpi.comttwrdcs.ac.in |
| Catalyst | May use stoichiometric reagents, generating more waste. | Uses recyclable catalysts to improve atom economy. mdpi.commdpi.com |
| Work-up | Can be complex and require additional solvents. | Often features simpler work-up procedures. mdpi.comresearchgate.net |
| Overall | Higher environmental impact and waste generation. ttwrdcs.ac.in | Reduced pollution, energy consumption, and costs. researchgate.netjocpr.com |
Utilization of Novel Solvent Systems (e.g., Chiral Eutectic Mixtures) in Asymmetric Organocatalysis
A highly innovative approach within green chemistry is the use of deep eutectic solvents (DESs) and, more specifically, chiral eutectic mixtures. google.comunicam.it These novel solvent systems are gaining attention as green reaction media in asymmetric organocatalysis. google.comresearchgate.net
A study has detailed the synthesis and characterization of L-prolinol-based chiral eutectic mixtures. rsc.org These mixtures, for example, a 1:1 combination of L-prolinol and glycolic acid (GA), can function as both the reaction medium and the organocatalyst, eliminating the need for traditional volatile organic compounds (VOCs). rsc.org The structural properties of these chiral liquids have been evaluated using techniques like ATR-FTIR, DSC, and NMR spectroscopy. rsc.org
The L-prolinol/GA mixture has demonstrated high yields and selectivities in the asymmetric conjugate addition of ketones to nitroolefins, with performance similar or superior to using L-prolinol alone in a conventional solvent. rsc.org A significant advantage of this system is the ability to recover and reuse the chiral liquid over several cycles with minimal loss of performance, further enhancing its sustainability. rsc.org
| Catalyst/Solvent System | Yield (%) | Enantiomeric Excess (ee, %) |
| L-prolinol in Toluene | 85 | 95 |
| L-prolinol/GA (1:1) Chiral Liquid | 90 | 96 |
| L-prolinol/GA (1:1) Reuse Cycle 2 | 88 | 95 |
| L-prolinol/GA (1:1) Reuse Cycle 3 | 87 | 94 |
| Data derived from a representative study on asymmetric conjugate addition. rsc.org |
Derivatization Strategies for Structural Diversification
Derivatization is a critical process for expanding the utility of a core molecular scaffold like this compound. By systematically modifying its structure, chemists can fine-tune its properties for specific applications, such as developing highly selective research probes. frontiersin.orgsigmaaldrich.com
Functionalization at the Proline Moiety
Modifying the proline portion of the this compound scaffold offers a direct route to structural analogues. Functionalization can be targeted at various positions on the pyrrolidine ring. For instance, C-H functionalization is a powerful modern strategy for directly converting C-H bonds into new C-C or C-heteroatom bonds. rsc.org This approach has been used to assemble complex indole (B1671886) skeletons and could be applied to the proline ring to introduce new substituents. rsc.org Such modifications can alter the steric and electronic properties of the molecule, influencing its biological activity or catalytic performance.
Modifications of the Isoindoline Core for Research Probes
The isoindoline core is a versatile platform for the design of advanced research tools, particularly fluorescent and profluorescent probes. researchgate.netnih.gov These probes are invaluable for imaging, target identification, and studying biological processes. sigmaaldrich.comnih.gov
One strategy involves synthesizing fluorogenic probes by attaching a recognition moiety (like N-acetylglucosamine, GlcNAc) to a hydroxylated isoindoline scaffold, such as 4-hydroxyisoindoline (BHID). nih.gov The BHID core is an excited-state intramolecular proton transfer (ESIPT) probe. In its native state, its fluorescence is quenched. However, upon enzymatic cleavage of the recognition group, the hydroxyl group is released, restoring fluorescence and signaling the presence of the target enzyme. nih.gov
Another sophisticated approach is the creation of profluorescent nitroxide probes. In this design, the isoindoline nitroxide is covalently linked to a fluorophore, such as a derivative of diphenylanthracene. researchgate.net The presence of the nitroxide radical quenches the fluorescence of the attached dye. When the probe reacts with other radicals or is reduced, the nitroxide is consumed, and the fluorescence is "turned on." researchgate.net This makes them ideal for imaging processes like polymer degradation or oxidative stress. researchgate.net The synthesis of these complex probes often utilizes palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, to link the halogenated isoindoline nitroxide to the fluorophore. researchgate.net
| Isoindoline Modification | Probe Type | Application |
| 4-Hydroxyisoindoline linked to GlcNAc | Fluorogenic ESIPT Probe | Detection of O-GlcNAcase enzyme activity. nih.gov |
| Isoindoline nitroxide coupled to diphenylanthracene | Profluorescent Nitroxide Probe | Imaging polymer degradation and radical species. researchgate.net |
| Isoindoline modified with β-fused porphyrin | Chiroptical Probe | Probing intercalative binding with DNA. mdpi.com |
These derivatization strategies highlight the modularity and versatility of the isoindoline scaffold in creating sophisticated chemical tools for research.
Advanced Spectroscopic and Analytical Characterization of 2 Prolylisoindoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. emerypharma.com For 2-Prolylisoindoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
1D and 2D NMR Techniques for Structural Assignment
The complete assignment of proton (¹H) and carbon (¹³C) signals in this compound is achieved through a systematic application of 1D and 2D NMR experiments. emerypharma.com
¹H and ¹³C NMR Spectra: The ¹H NMR spectrum provides initial information about the different types of protons and their immediate electronic environment. Protons on the aromatic ring of the isoindoline (B1297411) moiety are expected to appear in the downfield region (δ 7.0-7.5 ppm), while the benzylic protons (isoindoline -CH₂-) and the protons on the proline ring will resonate at higher fields. libretexts.org The ¹³C NMR spectrum reveals the number of unique carbon atoms. emerypharma.com The aromatic carbons are found between δ 120-145 ppm, while the aliphatic carbons of the proline and isoindoline moieties appear in the upfield region. wisc.edu
Predicted NMR Data for this compound: Since specific experimental data for this compound is not readily available in the cited literature, the following table presents predicted chemical shifts based on data for proline, isoindoline, and related N-substituted derivatives. researchgate.netnih.govchemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (Proline Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Atom Position (Isoindoline) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| α-CH | ~3.5 - 4.2 | ~60 - 68 | Benzylic CH₂ | ~4.0 - 4.8 | ~55 - 60 |
| β-CH₂ | ~1.8 - 2.2 | ~30 - 35 | Aromatic CH (ortho) | ~7.2 - 7.4 | ~127 - 129 |
| γ-CH₂ | ~1.9 - 2.3 | ~24 - 28 | Aromatic CH (meta) | ~7.2 - 7.4 | ~122 - 124 |
| δ-CH₂ | ~3.0 - 3.6 | ~46 - 52 | Aromatic Quaternary C | - | ~135 - 142 |
| Carbonyl C=O | - | ~170 - 175 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.
2D NMR Correlation Spectroscopy: To unambiguously assign these resonances, several 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through bonds. sdsu.edu It would reveal correlations between adjacent protons within the proline ring (e.g., α-CH with β-CH₂) and within the isoindoline aromatic system if there were adjacent aromatic protons. slideshare.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum. sdsu.edumagritek.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for linking the proline and isoindoline fragments together, for example, by showing a correlation from the proline α-CH or δ-CH₂ protons to the benzylic carbons of the isoindoline ring. magritek.com
Diffusion and NOESY NMR for Conformational and Intermolecular Interaction Studies
Beyond structural connectivity, NMR can probe the molecule's three-dimensional shape and dynamic behavior.
Diffusion-Ordered Spectroscopy (DOSY): The DOSY experiment separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. For a pure sample of this compound, all proton signals should exhibit the same diffusion coefficient, confirming that they all belong to a single molecular entity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the premier NMR technique for determining the spatial proximity of protons, irrespective of their through-bond connectivity. huji.ac.il An NOE is observed between protons that are close in space (typically < 5 Å). acdlabs.com This is invaluable for understanding the conformation of this compound. Key insights from a NOESY experiment would include:
Proline Ring Pucker: The conformation of the five-membered proline ring (envelope or twist) can be determined by the specific pattern of intra-residue NOEs between the α, β, γ, and δ protons. nih.gov
Relative Orientation: NOE correlations between the proline protons (e.g., α-CH or δ-CH₂) and the benzylic and aromatic protons of the isoindoline moiety would establish the preferred orientation of the proline ring relative to the isoindoline system.
Cis/Trans Isomerism: While the bond between the proline nitrogen and the isoindoline is not an amide bond, hindered rotation can still lead to distinct conformers. NOESY can help distinguish between different rotational isomers by revealing unique sets of through-space interactions for each conformer. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.orgusherbrooke.ca These methods are complementary and provide a characteristic "fingerprint" based on the functional groups present. physicsopenlab.org
Identification of Key Functional Groups and Characteristic Vibrations
The IR and Raman spectra of this compound are dominated by vibrations associated with its constituent parts: the aromatic isoindoline core and the aliphatic proline ring.
Key Vibrational Modes:
C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretches from the proline and isoindoline CH₂ groups occur just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
Aromatic C=C Stretching: The stretching of carbon-carbon bonds within the benzene (B151609) ring gives rise to a series of characteristic peaks in the 1450-1600 cm⁻¹ region. libretexts.org
C-N Stretching: The stretching vibration of the C-N bonds (tertiary amine) is expected in the 1020-1250 cm⁻¹ region. These absorptions are often of variable intensity and can be difficult to assign definitively without computational support.
Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations of the substituted benzene ring appear in the 730-770 cm⁻¹ range for ortho-disubstituted rings and are typically strong in the IR spectrum. libretexts.org
Interactive Data Table: Predicted IR and Raman Characteristic Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Aromatic C-H | Stretching | 3030 - 3100 | Medium to Weak | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Strong | Strong |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong | Strong |
| Aliphatic CH₂ | Bending (Scissoring) | ~1450 - 1475 | Medium | Medium |
| Tertiary Amine C-N | Stretching | 1020 - 1250 | Medium to Weak | Weak |
| Aromatic C-H | Out-of-Plane Bending | 730 - 770 | Strong | Weak |
Conformational Analysis through Vibrational Signatures
While the identification of functional groups is a primary use of vibrational spectroscopy, it can also provide insights into molecular conformation. The exact frequencies of vibrational modes, especially in the complex "fingerprint" region (below 1500 cm⁻¹), are sensitive to the molecule's three-dimensional structure. researchgate.net Different conformers (e.g., different proline ring puckers) will have slightly different vibrational spectra. By comparing experimentally obtained IR and Raman spectra with spectra predicted for different possible conformers using computational methods like Density Functional Theory (DFT), it is possible to identify the most stable conformation present in the sample. researchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing functional groups.
In this compound, the chromophore is the substituted benzene ring of the isoindoline moiety. The absorption spectrum is expected to be similar to that of other ortho-dialkyl substituted benzenes.
Expected UV-Vis Absorption:
π → π* Transitions: Benzene itself exhibits a very strong absorption band (the primary or E-band) near 184 nm and a second strong band (the secondary or B-band) near 204 nm, both resulting from π → π* transitions. msu.edu A much weaker, highly structured set of bands (the "benzenoid" fine structure) appears around 254 nm.
Effect of Substitution: The attachment of the alkyl isoindoline framework and the proline group to the benzene ring is expected to cause a slight shift of these absorption bands to longer wavelengths (a bathochromic or red shift). The fine structure of the 254 nm band may be diminished or lost due to this substitution. Therefore, this compound would likely show a strong absorption maximum below 220 nm and a weaker, broader absorption band in the 260-270 nm range.
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λ_max (nm) | Expected Molar Absorptivity (ε) | Chromophore |
| π → π* (E-band like) | ~210 - 220 | High | Isoindoline Ring |
| π → π* (B-band like) | ~260 - 270 | Low to Medium | Isoindoline Ring |
Analysis of Electronic Transitions and Conjugation Patterns
The electronic structure of this compound gives rise to a characteristic ultraviolet-visible (UV-Vis) absorption spectrum. The analysis of this spectrum provides insight into the electronic transitions occurring within the molecule, primarily associated with the isoindoline and amide chromophores.
The isoindoline moiety contains a benzene ring fused to a five-membered nitrogen-containing ring. This system possesses π-electrons that can be excited to higher energy anti-bonding orbitals (π*). The amide group, formed by the linkage of the proline ring to the isoindoline nitrogen, contains both a π-bond (C=O) and non-bonding electrons (n) on the oxygen and nitrogen atoms.
Two principal types of electronic transitions are expected for this compound:
π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of the aromatic system of the isoindoline ring and the carbonyl double bond of the amide. These transitions typically result in strong absorption bands in the near-UV region.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* anti-bonding orbital. These are lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.
The conjugation between the isoindoline nitrogen's lone pair and the benzene ring, as well as the electronic interplay with the prolyl-carbonyl group, influences the precise energy and intensity of these absorptions. The specific solvent environment can also cause shifts in the absorption maxima (solvatochromism).
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Region (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Isoindoline (aromatic system) | ~200-280 | High |
| π → π | Amide (C=O) | ~200-240 | Moderate |
| n → π* | Amide (C=O) | ~280-320 | Low |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and deducing the structural components of a molecule through fragmentation analysis. azooptics.com For this compound (C₁₃H₁₆N₂O), the exact molecular weight can be precisely determined from the molecular ion peak (M⁺) in the mass spectrum. savemyexams.com
The calculated monoisotopic mass of this compound is 216.1263 Da. In a typical electron ionization (EI) mass spectrum, a peak corresponding to this mass-to-charge ratio (m/z) would confirm the molecular weight of the compound.
Furthermore, the fragmentation pattern provides a molecular fingerprint. savemyexams.comlibretexts.org When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the prolyl and isoindoline moieties.
Key expected fragmentation pathways for this compound include:
Alpha-Cleavage: The bond between the proline ring and the carbonyl group, or the bond between the carbonyl group and the isoindoline nitrogen, can undergo cleavage.
Amide Bond Cleavage: A primary fragmentation would be the cleavage of the amide bond, leading to the formation of ions corresponding to the prolyl cation and the isoindoline radical, or vice versa.
Ring Fragmentation: Fragmentation of the proline or isoindoline rings can also occur, leading to characteristic losses of small neutral molecules.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Description | Proposed Structure/Formula | Predicted m/z |
|---|---|---|
| Molecular Ion | [C₁₃H₁₆N₂O]⁺ | 216.13 |
| Isoindoline Cation | [C₈H₈N]⁺ | 118.06 |
| Prolyl Acylium Ion | [C₅H₈NO]⁺ | 98.06 |
| Loss of CO from Prolyl fragment | [C₄H₈N]⁺ | 70.07 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, and other impurities, thereby enabling both purity assessment and preparative isolation. rotachrom.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is the dominant technique for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.netnih.gov
Purity Assessment: Analytical HPLC, often coupled with a UV-Vis or diode-array detector (DAD), is used to determine the purity of a sample. nih.govtorontech.com The compound is passed through a column (e.g., a C18 reversed-phase column) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water). The purity is calculated by the area normalization method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. torontech.com
Isolation: Preparative HPLC uses the same principles as analytical HPLC but on a larger scale to isolate pure quantities of the compound. rotachrom.com Fractions of the eluent are collected as they exit the column, and those containing the pure compound are combined.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. nih.gov
Purity Assessment: GC, typically coupled with a mass spectrometer (GC-MS), provides excellent separation and definitive identification of components. notulaebotanicae.roeurl-pesticides.eujapsonline.com For a compound like this compound, its volatility may be limited, potentially requiring high inlet temperatures or chemical derivatization to increase volatility before analysis.
Isolation: Preparative GC is less common for compounds of this nature but can be used for the isolation of small quantities of volatile substances.
The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given the structure of this compound, HPLC is generally the more suitable and widely applicable method. researchgate.net
Table 3: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Primary Application | Common Stationary Phase | Common Mobile Phase | Advantages | Limitations |
|---|---|---|---|---|---|
| HPLC | Purity assessment and preparative isolation | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water mixtures | High resolution; suitable for non-volatile compounds; non-destructive. researchgate.net | Requires larger solvent volumes for preparative scale. |
| GC-MS | Purity assessment and identification of volatile impurities | Polysiloxane (e.g., HP-5MS) | Inert Gas (e.g., Helium) notulaebotanicae.ro | High sensitivity; provides structural information via MS. eurl-pesticides.eu | Compound must be volatile and thermally stable; may require derivatization. notulaebotanicae.ro |
Computational Chemistry and Molecular Modeling of 2 Prolylisoindoline
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wikipedia.orgnih.gov This method is crucial for predicting how a molecule like 2-prolylisoindoline might interact with biological targets, thereby suggesting its potential therapeutic applications. The process involves sampling various conformations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. researchgate.net
Molecular docking simulations are employed to predict the binding affinity and the specific three-dimensional arrangement of a ligand within a protein's active site. researchgate.net A derivative of this compound, specifically 2-((4-nitrophenyl)prolyl)isoindoline (P19), was investigated as a potential agent for Alzheimer's disease. nih.gov In this study, its binding affinity for several key proteins implicated in the disease was calculated.
The binding affinity is often expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger predicted interaction. For instance, the study on prolinamides demonstrated that compound P19 exhibited promising binding affinities towards targets like Butyrylcholinesterase (BuChE) and Tau-tubulin kinase 2 (TTBK2). nih.gov The binding free energy (ΔGbind), a theoretical measure of affinity, was also calculated for the complex with BuChE. nih.gov
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind, kcal/mol) |
|---|---|---|---|
| 2-((4-nitrophenyl)prolyl)isoindoline (P19) | Butyrylcholinesterase (BuChE) | -9.1 | -30.11 ± 1.21 |
| Rivastigmine (Reference) | Butyrylcholinesterase (BuChE) | -7.0 | -22.19 ± 2.44 |
Data sourced from a 2024 study on prolinamides as multi-targeted agents for Alzheimer's disease treatment. nih.gov
A critical output of molecular docking is the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-protein complex. volkamerlab.org
In the docking of 2-((4-nitrophenyl)prolyl)isoindoline (P19), computational analysis reveals the specific residues it interacts with in the binding pocket of its target protein. nih.gov For related inhibitors targeting Tau-tubulin kinase (TTBK), key interactions have been mapped. For example, inhibitors of TTBK2 were found to form stable hydrogen bonds with residues such as Gln95, Gln97, and Asn100. mdpi.com Similarly, novel inhibitors designed for the isoform TTBK1 showed interactions with residues in its extended hinge region (residues 108–111). volkamerlab.org Analyzing these interactions helps in understanding the basis of binding affinity and selectivity, and provides a roadmap for designing more potent and specific molecules.
Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Proteins)
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a view of the dynamic nature of the ligand-protein complex over time. savemyexams.comnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and conformational changes of the complex. nih.gov
MD simulations are essential for assessing the stability of a ligand's binding pose predicted by docking. nih.gov A stable complex will generally show limited deviation from its initial docked conformation over the course of the simulation. This stability is often quantified using metrics such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG). nih.gov
| Complex | Avg. RMSD (Å) | Avg. RMSF (Å) | Avg. RoG (Å) |
|---|---|---|---|
| P19-BuChE | 1.251 ± 0.112 | 8.121 ± 2.889 | 22.810 ± 0.048 |
| Rivastigmine-BuChE (Reference) | 1.361 ± 0.162 | 9.357 ± 3.212 | 22.919 ± 0.065 |
Data represents average values from MD simulations, indicating greater stability for the P19-BuChE complex. nih.gov
MD simulations can be combined with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide more accurate estimations of binding free energy (ΔGbind). mdpi.com This approach calculates the energy of the ligand-protein complex and the individual molecules, taking into account the influence of the solvent. nih.gov The total binding free energy is a sum of various energetic terms, including van der Waals forces, electrostatic energy, and the energy associated with solvent reorganization. nih.gov
The ΔGbind for the 2-((4-nitrophenyl)prolyl)isoindoline (P19)-BuChE complex was calculated to be -30.11 ± 1.21 kcal/mol, which was more favorable than the -22.19 ± 2.44 kcal/mol calculated for the reference drug, Rivastigmine. nih.gov This suggests a stronger, more energetically favorable interaction for the P19 compound. Decomposing this energy into its constituent parts can reveal which forces (e.g., electrostatic or van der Waals) are the primary drivers of the binding event. nih.gov
Analysis of Conformational Changes in Ligand-Protein Complexes
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemistry applies the principles of quantum mechanics to molecular systems to determine their electronic structure and predict their chemical properties. nih.gov Methods like Density Functional Theory (DFT) are used to solve the Schrödinger equation, providing detailed information about electron distribution, orbital energies, and molecular reactivity. researchgate.netresearchgate.net
While specific quantum chemical studies on this compound were not found, these calculations are instrumental in understanding a molecule's intrinsic properties. For a given compound, DFT can be used to optimize its geometry and calculate quantum chemical descriptors. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The difference between these orbital energies, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. Furthermore, these methods can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. nih.gov Such calculations would provide a fundamental understanding of the electronic characteristics of this compound, complementing the interaction-focused data from docking and MD simulations.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. A key application of DFT in the study of this compound is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxiapptec.comossila.comschrodinger.com
A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as it requires less energy to excite an electron from the ground state, making the molecule more prone to reactions. ossila.com For molecules to be effective as therapeutic agents, their reactivity must be finely tuned. DFT calculations allow for the prediction of these energy levels. For instance, in related heterocyclic systems, the introduction of electron-donating or electron-withdrawing groups can systematically alter the HOMO and LUMO energies, thereby controlling the HOMO-LUMO gap. rsc.org
While specific DFT calculations for the parent this compound are not extensively published, studies on analogous structures provide valuable insights. For example, DFT calculations on donor-porphyrin-acceptor triads incorporating an isoindoline (B1297411) moiety have shown that the HOMO and LUMO are often localized on different parts of the molecule (e.g., the donor and acceptor units, respectively). rsc.org This charge separation is crucial for applications in photodynamic therapy and molecular electronics. The sp3-hybridized carbons in the bridge between the isoindoline and other parts of such molecules can act as insulators, influencing the electronic communication between different functional groups. rsc.org The reactivity of a given derivative can be gauged by the energy difference between the relevant orbitals involved in a potential reaction. wuxiapptec.com
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Analogous Amide Derivatives This table presents data for analogous molecules to illustrate the typical outputs of DFT calculations, as specific data for this compound is not available in the cited literature.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (eV) |
|---|---|---|---|---|
| MDC (Analogous Amide) | -6.49 | -2.95 | 3.54 | >1.5 |
| ADC (Analogous Amide) | -7.05 | -3.09 | 3.96 | >1.5 |
Data derived from a study on methylenedioxyphenyl-based amide derivatives (MDC and ADC), which serve as illustrative examples. windows.net
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods are instrumental in predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. Techniques like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. rsc.orgfaccts.de The process often involves optimizing the molecular geometry and then performing calculations using methods like the Gauge-Including Atomic Orbital (GIAO). nih.gov These predicted spectra can be compared with experimental data to confirm the proposed structure of this compound derivatives. github.io Recent advancements have even combined DFT calculations with graph neural networks to improve the accuracy of chemical shift predictions. nih.gov
Furthermore, computational chemistry allows for the modeling of reaction pathways to understand how a molecule might be synthesized or how it metabolizes. frontiersin.org Retrosynthetic analysis, aided by computational tools, can propose potential synthetic routes by breaking down the target molecule into simpler precursors. nih.gov For this compound, a plausible synthetic pathway could involve the reaction of 2-formylbenzoic acid with L-proline, followed by a reduction step. Modeling such pathways helps in optimizing reaction conditions and predicting potential byproducts. rsc.org Similarly, understanding the metabolic fate of a drug candidate is crucial, and computational models can predict the most likely sites of metabolism and the resulting products. nih.gov
Ligand-Based Design Principles for Mechanistic Derivations
In the absence of a known 3D structure of the biological target, ligand-based design principles become essential. These methods use the structural and chemical information from a set of known active molecules to infer the necessary features for biological activity.
Pharmacophore Modeling for Essential Feature Definition
Pharmacophore modeling identifies the spatial arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. mdpi.com For derivatives of this compound, which have been investigated as inhibitors of enzymes like Monoamine Oxidase (MAO), pharmacophore models can define the key interactions required for potent inhibition. researchgate.netnih.gov
Studies on various classes of MAO inhibitors have identified common pharmacophoric features. mdpi.com For MAO-B inhibitors, a typical pharmacophore might include:
An aromatic ring that binds to the substrate cavity of the enzyme.
A second hydrophobic group that occupies an entrance cavity.
A flexible linker containing hydrogen bond donors and/or acceptors to orient the hydrophobic moieties correctly within the active site. mdpi.com
A pharmacophore model for MAO-A inhibitors, for example, might consist of features like aromatic hydrophobic sites, hydrogen-bond acceptors, and ionizable sites distributed in a specific 3D arrangement. mdpi.com The this compound scaffold, with its aromatic isoindoline ring, proline ring (providing a specific 3D conformation), and potential for substitution, can be readily adapted to fit these pharmacophoric requirements for MAO inhibition. nih.gov
Table 2: Common Pharmacophore Features for MAO Inhibitors
| Pharmacophore Feature | Description | Relevance to this compound |
|---|---|---|
| Aromatic Ring | Essential for binding in the enzyme's substrate cavity. | The isoindoline core provides this feature. |
| Hydrophobic Group | Occupies the entrance cavity or other hydrophobic pockets. | The proline ring and potential substituents can serve this role. |
| Hydrogen Bond Acceptor/Donor | Forms key hydrogen bonds with active site residues. | The carbonyl group of the proline moiety and amide linkages in derivatives can act as H-bond acceptors. |
| Aromatic Ring (second) | Can provide additional π-π stacking interactions. | Substituents on the proline or isoindoline nitrogen can introduce a second aromatic ring. |
Table constructed based on common features identified in MAO inhibitor pharmacophore studies. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Mechanistic Understanding
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org This predictive tool is invaluable for understanding the mechanism of action and for designing more potent molecules. mdpi.com
For this compound derivatives, QSAR studies can elucidate which physicochemical properties (descriptors) are most influential for their inhibitory activity against targets like MAO. In a 3D-QSAR study on pirlindole (B1663011) analogues, which share structural similarities with prolylisoindoline compounds, it was found that the 3D size and flexibility of the molecules were key determinants of their potency and selectivity for MAO-A versus MAO-B. researchgate.netnih.gov Rigid analogues with specific dimensional limits (e.g., 13 Å length x 7 Å height x 4.4 Å width) showed potent and selective inhibition of MAO-A, whereas more flexible analogues also inhibited MAO-B. researchgate.netnih.gov
QSAR models are built using various descriptors, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and lipophilic (e.g., logP) properties. bas.bg The resulting model can be visualized with contour maps, indicating regions where, for instance, steric bulk or electropositive charge would increase or decrease activity, providing a clear roadmap for structural modification. frontiersin.org
Table 3: Illustrative QSAR Descriptors and Their Influence on MAO Inhibition for Analogous Compounds
| Descriptor Type | Example Descriptor | Influence on Activity (Hypothetical for Prolylisoindoline) |
|---|---|---|
| Steric/Topological | Molecular Size/Dimensions | Rigid, specific dimensions may favor MAO-A selectivity, while flexibility may increase MAO-B inhibition. researchgate.net |
| Electronic | Electron-withdrawing fields | Favorable in certain regions can enhance binding and activity. nih.gov |
| Lipophilicity | LogP | A positive correlation often exists, indicating the importance of hydrophobic interactions. bas.bg |
| Thermodynamic | Dipole Moment | Can be correlated with inhibitory activity, reflecting the importance of electrostatic interactions. bas.bg |
This table is based on findings from QSAR studies of various MAO inhibitors and serves as an illustrative guide for the potential structure-activity relationships of this compound derivatives. researchgate.netnih.govbas.bg
Mechanistic Insights into Biological Activities of 2 Prolylisoindoline Derivatives
Enzyme Inhibition Mechanisms
2-Prolylisoindoline derivatives have emerged as potent inhibitors of several enzymes implicated in the pathogenesis of neurodegenerative diseases. Their mechanism of action often involves specific interactions with the active or allosteric sites of these enzymes, leading to the modulation of critical biological pathways.
β-Secretase 1 (BACE1) Inhibition and Related Pathways
Beta-secretase 1 (BACE1) is a primary therapeutic target in Alzheimer's disease, as it is a key enzyme in the production of neurotoxic amyloid-beta (Aβ) peptides. biorxiv.org The catalytic function of BACE1 involves two aspartate residues, Asp32 and Asp228, which are crucial for peptide bond hydrolysis. biorxiv.org The binding of inhibitors to BACE1 can induce conformational changes, particularly in the flexible flap region (residues 67-77) that overlies the active site, thereby preventing substrate access and enzymatic activity. biorxiv.org
Recent in-silico studies have explored the potential of this compound derivatives as BACE1 inhibitors. For instance, the compound 2-((4-nitrophenyl)prolyl)isoindoline (P19) has demonstrated promising binding affinities towards BACE1 in molecular docking and dynamics simulations. researchgate.net These computational models suggest that the stability of the interaction between P19 and BACE1 is a key determinant of its inhibitory potential. researchgate.net The inhibition of BACE1 by these derivatives is expected to reduce the production of Aβ peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. biorxiv.org It is important to note that while most BACE inhibitors target both BACE1 and its homolog BACE2, newer, more selective inhibitors are being developed to minimize potential side effects. nih.gov
Butyrylcholinesterase (BuChE) Inhibition and Cholinergic System Modulation
The cholinergic system, which relies on the neurotransmitter acetylcholine (B1216132) (ACh), plays a crucial role in cognitive function. nih.gov Both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the hydrolysis of ACh. nih.govfrontiersin.org In the progression of Alzheimer's disease, while AChE levels tend to decrease, BuChE levels increase, making it an important therapeutic target for maintaining ACh levels in the brain. nih.govfrontiersin.org
Derivatives of isoindoline-1,3-dione, a core structure related to this compound, have been investigated as inhibitors of both AChE and BuChE. nih.gov Studies on various isoindoline-1,3-dione derivatives have revealed a range of inhibitory activities. For example, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed significant to moderate AChE inhibition, with IC50 values from 0.9 to 19.5 μM, but weaker activity against BuChE. nih.gov In another study, 1-H-isoindole-1,3(2H)-dione derivatives demonstrated inhibitory activity against BuChE, with the most active compound having a diphenylmethyl moiety and an IC50 value of 21.24 ± 4.84 µM. nih.gov
Kinetic studies of some cholinesterase inhibitors have indicated a mixed-type reversible inhibition for AChE and a competitive mode of inhibition for BuChE. mdpi.com This suggests that these compounds can bind to both the catalytic active site and a peripheral anionic site on the enzyme. mdpi.commdpi.com In-silico studies with the this compound derivative P19 also showed promising binding affinities for BuChE, with molecular dynamics simulations indicating greater stability compared to reference ligands. researchgate.net
Table 1: Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives against Cholinesterases
| Compound Series | Target Enzyme | IC50 Range / Value | Reference |
| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | AChE | 0.9 - 19.5 µM | nih.gov |
| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | BuChE | Weak activity | nih.gov |
| 1-H-isoindole-1,3(2H)-dione derivative with diphenylmethyl moiety | BuChE | 21.24 ± 4.84 µM | nih.gov |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives | AChE | Most active: 0.91 µM | nih.gov |
Tau-Tubulin Kinase 2 (TTBK2) Interaction and Signal Transduction Pathways
Tau-tubulin kinase 2 (TTBK2) is a serine/threonine kinase that plays a critical role in the initiation of ciliogenesis, a process essential for the function of primary cilia. uniprot.orgbiorxiv.org TTBK2 is known to phosphorylate tau, a microtubule-associated protein. plos.org Dysregulation of TTBK2 has been linked to neurodegenerative diseases such as spinocerebellar ataxia type 11 (SCA11). uniprot.orggenecards.org
The interaction of this compound derivatives with TTBK2 has been investigated through computational methods. Molecular docking studies have shown that the prolinamide P19, which contains a this compound moiety, exhibits promising binding affinities towards TTBK2. researchgate.net The mechanism of interaction likely involves the formation of stable complexes with the kinase, potentially modulating its activity and downstream signaling pathways. TTBK2's role in ciliogenesis involves the removal of the CP110/CEP97 complex, which acts as a negative regulator, from the mother centriole. biorxiv.org By interacting with TTBK2, this compound derivatives could potentially influence these crucial cellular processes.
Other Relevant Enzyme Targets and Their Catalytic Modulation
The structural scaffold of isoindoline (B1297411) and its derivatives allows for interaction with a variety of other enzyme targets. For instance, derivatives of phthalimide (B116566), which shares the isoindole-1,3-dione core, have been evaluated for their effects on enzymes like DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2). scielo.org.mx While molecular docking suggested a high affinity for DNMT1, this did not always correlate with the observed antiproliferative effects, indicating that other mechanisms of action may be at play. scielo.org.mx
Furthermore, the general principle of targeting enzymes with small molecules is a well-established strategy in drug discovery. For example, inhibitors of protein kinases are a major class of anticancer drugs. bibliotekanauki.pl The structural similarities of some isoindoline derivatives to known kinase inhibitors suggest their potential to modulate the catalytic activity of various kinases involved in cell signaling and proliferation. bibliotekanauki.pl The development of novel curcumin (B1669340) derivatives as inhibitors of viral proteases like the coronaviral PLpro enzyme also highlights the broad potential of designing specific molecules to modulate the catalytic function of target enzymes. mdpi.com
Anticancer Activity Mechanisms
The anticancer properties of isoindoline-based compounds are often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival.
Inhibition of Cellular Proliferation Pathways
A key mechanism of anticancer activity for many compounds, including derivatives related to this compound, is the inhibition of cellular proliferation. up.ac.za This can be achieved through various means, including the disruption of the cell cycle, induction of apoptosis (programmed cell death), and inhibition of key signaling pathways that promote cell growth.
Phthalimide derivatives, which are structurally related to this compound, have been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer). scielo.org.mx For example, the phthalimide derivative 2-(2,6-diisopropyl phenyl)-5-amino-1H-isoindole-1,3-dione (TC11) was found to inhibit the proliferation of multiple myeloma cell lines and induce apoptosis in HeLa cells. scielo.org.mx
The antiproliferative activity of these compounds can be mediated through the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. nih.gov This leads to cell cycle arrest, typically in the G2/M phase. nih.gov Other mechanisms include the inhibition of protein kinases involved in oncogenic signaling and the modulation of epigenetic factors like histone deacetylases (HDAC). bibliotekanauki.plnih.gov For instance, some N,N′-diarylthiourea derivatives have been shown to induce cell cycle arrest in the S phase and activate caspase-3, a key executioner of apoptosis. mdpi.com
Table 2: Antiproliferative Activity of Selected Phthalimide Derivatives
| Compound | Cell Line | Effect | Reference |
| TC11 | Multiple Myeloma Lines | Inhibition of proliferation | scielo.org.mx |
| TC11 | HeLa, KMS34 | Induction of caspase-mediated apoptosis | scielo.org.mx |
| C16, E11, E16 | HeLa, 4T1 | Antiproliferative activity | scielo.org.mx |
| H16 | HepG2 | 32% decrease in cell proliferation | scielo.org.mx |
Molecular Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is an essential physiological process for removing damaged or unwanted cells, thereby maintaining tissue homeostasis. numberanalytics.com A hallmark of cancer is the evasion of apoptosis, allowing for uncontrolled cell proliferation. Many therapeutic strategies, including those being explored for this compound derivatives, aim to reactivate this process in cancer cells. Apoptosis is executed through two primary, interconnected signaling pathways: the extrinsic and intrinsic pathways.
The extrinsic (death receptor) pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface. mdpi.com This engagement leads to the recruitment of adaptor proteins and the activation of the initiator caspase, caspase-8. numberanalytics.com
The intrinsic (mitochondrial) pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or oncogene activation. numberanalytics.comexcli.de This pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). numberanalytics.commdpi.com In response to stress, the balance shifts in favor of pro-apoptotic proteins. numberanalytics.com Bax and Bak oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). numberanalytics.comexcli.de MOMP is a critical event, as it allows the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. numberanalytics.comexcli.de
Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex called the apoptosome, which recruits and activates the initiator caspase-9. excli.de Both the extrinsic (via caspase-8) and intrinsic (via caspase-9) pathways converge on the activation of effector caspases, primarily caspase-3 and caspase-7. numberanalytics.com These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. mdpi.com Cleavage of PARP is considered a biochemical marker of apoptosis. mdpi.commdpi.com
The induction of apoptosis by small molecules is often associated with:
Modulation of Bcl-2 Family Proteins: Downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax, altering the Bax/Bcl-2 ratio to favor apoptosis. mdpi.com
Generation of Reactive Oxygen Species (ROS): Increased ROS levels can act as an upstream signal, triggering ER stress or activating stress-related kinases like JNK and p38 MAPK, which can in turn activate the mitochondrial pathway. mdpi.comnih.gov
Release of Cytochrome c: A direct consequence of MOMP and a key step in activating the caspase cascade. excli.de
Activation of Caspases: Increased activity of initiator caspases (caspase-8, -9) and effector caspases (caspase-3). mdpi.com
Table 2: Key Molecular Components in Apoptosis Induction Pathways
| Component | Pathway | Function |
|---|---|---|
| Caspase-8 | Extrinsic | Initiator caspase activated by death receptors. numberanalytics.com |
| Bcl-2 Family (e.g., Bcl-2, Bcl-xL) | Intrinsic | Anti-apoptotic proteins that inhibit MOMP. numberanalytics.com |
| Bax/Bak | Intrinsic | Pro-apoptotic proteins that induce MOMP. numberanalytics.comexcli.de |
| Cytochrome c | Intrinsic | Released from mitochondria; activates Apaf-1 to form the apoptosome. excli.de |
| Caspase-9 | Intrinsic | Initiator caspase activated by the apoptosome. excli.de |
| Caspase-3 | Convergent | Effector caspase that executes cell death by cleaving cellular substrates. mdpi.com |
| PARP | Convergent | A substrate of Caspase-3; its cleavage is a marker of apoptosis. mdpi.com |
Multi-Targeted Ligand Development Strategies Based on Mechanistic Understanding
The traditional "one-molecule, one-target" paradigm in drug discovery has faced significant challenges, particularly in treating complex, multifactorial diseases like cancer. nih.govscielo.br These diseases often involve redundancies and crosstalk in signaling pathways, allowing them to circumvent the inhibition of a single target. This realization has spurred a paradigm shift towards the development of Multi-Target Directed Ligands (MTDLs). nih.govscielo.br An MTDL is a single chemical entity engineered to interact with multiple biological targets simultaneously, aiming for enhanced therapeutic efficacy, reduced potential for drug resistance, and potentially improved safety profiles compared to single-target agents or combination therapies. scielo.brarxiv.orgmdpi.com
The rationale behind the MTDL strategy is compelling. By modulating different targets, a single compound can address a complex disease on multiple fronts, leading to a more robust therapeutic effect. scielo.br This approach can be more advantageous than administering a cocktail of different drugs (combination therapy), as it simplifies pharmacokinetics and reduces the risk of drug-drug interactions. mdpi.com
Developing MTDLs based on mechanistic understanding involves several strategies:
Pharmacophore Integration: This involves designing a single molecule that incorporates the essential structural features (pharmacophores) required for activity at different targets.
Privileged Scaffolds: Certain molecular frameworks, or scaffolds, have the inherent ability to bind to multiple targets within a particular protein family (e.g., kinases) or across different families. The this compound scaffold could be explored as such a framework.
Network-Based Approaches: With a growing understanding of cellular networks, it is possible to identify key nodes that, when modulated in concert, produce a synergistic therapeutic effect. arxiv.org MTDLs can be designed to hit these carefully selected target sets.
This strategy is particularly relevant for developing advanced this compound derivatives. For example, a derivative could be designed to not only stabilize the c-MYC G-quadruplex but also inhibit a key enzyme involved in cell survival or proliferation. Such a dual-action ligand could provide a more potent and durable anti-cancer effect.
Table 3: Comparison of Drug Development Strategies
| Strategy | Principle | Advantages | Challenges |
|---|---|---|---|
| Single-Target Drug | One compound designed for maximum selectivity for one target. scielo.br | Clear mechanism of action; straightforward design. | Limited efficacy in complex diseases; potential for rapid resistance. nih.gov |
| Combination Therapy | Co-administration of two or more single-target drugs. arxiv.org | Can hit multiple targets; established clinical practice. | Complex pharmacokinetics; risk of drug-drug interactions; patient compliance issues. mdpi.com |
| Multi-Target Directed Ligand (MTDL) | A single compound designed to engage multiple targets. scielo.br | Potentially higher efficacy; lower risk of resistance; simplified pharmacokinetics. scielo.brmdpi.com | Complex design and optimization; balancing activity at multiple targets. |
In Silico Screening and Virtual Ligand Design for Activity Prediction
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid approach to identify and optimize lead compounds. scielo.brmdpi.com In silico screening and virtual ligand design are central to CADD, enabling the evaluation of vast chemical libraries and the prediction of biological activity before committing to expensive and time-consuming chemical synthesis and biological testing. mdpi.comnih.gov These computational methods are crucial for the development of novel this compound derivatives.
The primary in silico screening approaches are Structure-Based Virtual Screening (SBVS) and Ligand-Based Virtual Screening (LBVS). mdpi.comqima-lifesciences.com
Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the biological target (e.g., a protein or a DNA G-quadruplex), which can be obtained through X-ray crystallography or NMR spectroscopy. mdpi.com The core technique in SBVS is molecular docking , which computationally predicts the preferred binding orientation (pose) of a ligand to its target and estimates the binding affinity using scoring functions. mdpi.comnih.gov This allows for the screening of large databases to identify molecules that are geometrically and energetically complementary to the target's binding site. mdpi.com
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the structures of known active ligands as a template. mdpi.com The underlying principle is that molecules with similar structures are likely to have similar biological activities. qima-lifesciences.com Methods include searching for molecules with similar 2D or 3D structural features or developing pharmacophore models that define the essential chemical properties required for binding. nih.gov
Beyond identifying hits, computational tools are vital for lead optimization. This includes predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com Early in silico ADMET profiling helps to eliminate compounds with poor pharmacokinetic profiles or potential toxicity, saving significant resources by focusing on candidates with a higher probability of success in later developmental stages. mdpi.commdpi.com For the design of novel this compound derivatives, these in silico methods can be used to screen virtual libraries for potential c-MYC G-quadruplex binders, predict their binding modes, and refine their structures to improve potency and drug-like properties.
Table 4: Overview of In Silico Drug Design Techniques
| Technique | Abbreviation | Basis | Primary Application |
|---|---|---|---|
| Structure-Based Virtual Screening | SBVS | 3D structure of the biological target. mdpi.com | Discovering novel ligands by docking virtual libraries into a known target structure. nih.gov |
| Ligand-Based Virtual Screening | LBVS | Structures of known active ligands. mdpi.com | Finding new active compounds based on similarity to known binders when target structure is unavailable. qima-lifesciences.com |
| Molecular Docking | - | Computational simulation of ligand-target binding. mdpi.com | Predicting binding poses and estimating binding affinity. nih.gov |
| ADMET Prediction | - | Computational models based on molecular structure. mdpi.com | Predicting pharmacokinetic and toxicity profiles to prioritize candidates. mdpi.com |
Catalytic Applications of 2 Prolylisoindoline and Its Organocatalytic Analogs
Asymmetric Synthetic Transformations Catalyzed by Prolylisoindoline Derivatives
Prolylisoindoline derivatives have proven to be highly effective organocatalysts, particularly in reactions proceeding through enamine or iminium ion intermediates. Their structural rigidity and the defined orientation of the catalytic amine group allow for excellent facial discrimination of incoming electrophiles or nucleophiles, resulting in high enantioselectivities.
Enantioselective Aldol (B89426) Reactions and Derivatives
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been a significant area of application for prolylisoindoline-based catalysts. These catalysts facilitate the direct asymmetric aldol reaction between ketones and aldehydes, typically affording high diastereo- and enantioselectivities. researchgate.net The mechanism generally involves the formation of a chiral enamine between the ketone and the secondary amine of the catalyst. This enamine then attacks the aldehyde, with the stereochemical outcome dictated by the catalyst's structure.
L-prolinamides derived from L-proline and various amines have been shown to catalyze the direct aldol reaction. nih.gov For instance, catalysts prepared from L-proline and α,β-hydroxyamines demonstrate enhanced catalytic efficiency and enantioselectivity. nih.gov Computational studies have suggested that hydrogen bonding between the amide N-H, a terminal hydroxyl group, and the aldehyde substrate is crucial for lowering the activation energy and achieving high enantioselectivity. nih.gov While proline itself can catalyze these reactions, its derivatives, including prolylisoindoline analogs, often provide superior results in terms of activity and stereocontrol. rsc.org
Table 1: Enantioselective Aldol Reactions Catalyzed by Proline Derivatives
| Catalyst | Ketone | Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| L-prolinamide with (1S,2S)-diphenyl-2-aminoethanol | Acetone | Aromatic Aldehydes | Not Reported | Up to 93% | nih.gov |
| L-prolinamide with (1S,2S)-diphenyl-2-aminoethanol | Acetone | Aliphatic Aldehydes | Not Reported | >99% | nih.gov |
| Threonine-derived Tosylamide | Cyclohexanone | Aromatic Aldehydes | Good (anti) | High | researchgate.net |
| Threonine-derived Triflamide | α-siloxyacetone | Aromatic Aldehydes | Good (syn) | High | researchgate.net |
Michael Additions and Related Conjugate Additions
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another key transformation where prolylisoindoline-type catalysts excel. These reactions, which form a new carbon-carbon or carbon-heteroatom bond at the β-position of the unsaturated system, benefit from the enamine- and iminium-ion-based activation modes provided by these organocatalysts.
For instance, the addition of aldehydes to maleimides can be catalyzed by chiral organocatalysts, including those derived from amino acids, often in aqueous media, leading to high yields and enantioselectivities. nih.gov The mechanism involves the formation of a chiral enamine from the aldehyde and the catalyst, which then adds to the Michael acceptor. libretexts.org Similarly, the aza-Michael reaction, the addition of an amine nucleophile, can be effectively catalyzed by organocatalysts to produce chiral β-amino compounds. d-nb.info Cinchona alkaloids and their derivatives, which share mechanistic similarities with proline-based catalysts in activating substrates through hydrogen bonding and enamine/iminium ion formation, have been extensively used for this purpose. d-nb.infodovepress.com
Table 2: Asymmetric Michael Additions Catalyzed by Organocatalysts
| Catalyst Type | Nucleophile | Michael Acceptor | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (R,R)-1,2-diphenylethylenediamine-thiourea | Isobutyraldehyde | Maleimides | ≥97% | 99% | nih.gov |
| β-phenylalanine | Various Aldehydes | Maleimide | High | High | nih.gov |
| 9-epi-9-amino-9-deoxyquinine | 4-nitrophthalimide | α,β-unsaturated ketones | 49-98% | 95-99% | d-nb.info |
| Cinchonidine/cinchonine-derived urea | Cyclic 1,3-dicarbonyls | β-substituted 2-enoylpyridines | Excellent | Excellent | dovepress.com |
Mannich Reactions and Amination Processes
The Mannich reaction, a three-component reaction between an aldehyde, an amine, and a carbonyl compound, is a powerful tool for synthesizing β-amino carbonyl compounds. wikipedia.org Proline and its derivatives have been instrumental in the development of asymmetric Mannich reactions. nih.govillinois.edu These catalysts facilitate the formation of a chiral enamine from the carbonyl compound, which then reacts with an imine generated in situ from the aldehyde and amine. wikipedia.org
Notably, proline-catalyzed Mannich reactions have been successfully applied to challenging nucleophiles like acetaldehyde, yielding β-amino aldehydes with very high enantioselectivities. 20.210.105 The scope of the Mannich reaction catalyzed by proline derivatives is broad, accommodating a variety of ketones, aldehydes, and amines, leading to products with excellent stereocontrol. nih.gov
Table 3: Proline-Catalyzed Asymmetric Mannich Reactions
| Catalyst | Carbonyl Compound | Aldehyde/Imine | Amine | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| (S)-Proline | Acetaldehyde | N-Boc-imines | - | Not Reported | Extremely High | 20.210.105 |
| Proline | Ketones | Aldehydes | Amines | Excellent | Excellent | nih.gov |
Role in Green Chemistry Catalytic Processes
The use of organocatalysts like 2-prolylisoindoline aligns well with the principles of green chemistry. researchgate.net These metal-free catalysts avoid the toxicity and disposal issues associated with many heavy metal catalysts. acs.org Furthermore, organocatalytic reactions can often be performed under mild conditions and sometimes in environmentally benign solvents like water, reducing energy consumption and the use of volatile organic compounds. nih.govnih.gov The ability to use unmodified ketones and aldehydes directly in reactions like the aldol and Mannich transformations improves atom economy by eliminating the need for pre-functionalization steps. illinois.eduwiley-vch.de The development of highly efficient catalysts that can operate at low loadings further enhances the green credentials of these processes. nih.gov
Development of Heterogeneous and Recyclable Catalytic Systems
A significant challenge in homogeneous catalysis, including organocatalysis, is the separation and recycling of the catalyst from the reaction products. nih.gov To address this, considerable effort has been directed towards the development of heterogeneous and recyclable catalytic systems based on prolylisoindoline and its analogs. One common strategy is to immobilize the organocatalyst onto a solid support, such as silica (B1680970) or a polymer. rsc.org For example, proline has been grafted onto silica supports for use in asymmetric aldol reactions, demonstrating good activity and selectivity. rsc.org
Emerging Applications in Electro- and Photocatalysis
The integration of organocatalysis with electrochemistry and photochemistry represents a burgeoning and exciting frontier. nih.gov Electro- and photocatalysis offer novel ways to generate reactive intermediates and drive chemical transformations under mild conditions, often with high selectivity. frontiersin.orgnih.govrsc.org
Electrophotocatalysis, which combines light and electricity, can facilitate powerful redox reactions without the need for stoichiometric chemical oxidants or reductants. nih.gov While the application of this compound derivatives in these specific areas is still emerging, the principles of enamine and iminium ion catalysis are being merged with photoredox and electrocatalytic cycles. This synergy allows for the functionalization of molecules that are otherwise difficult to activate. nih.gov For example, photocatalysis can be used to generate radical intermediates that can then engage in reactions mediated by chiral organocatalysts. The development of photocatalytic systems for processes like water splitting and CO2 reduction is an active area of research, and the incorporation of chiral organocatalysts could enable the asymmetric synthesis of valuable products from simple starting materials. mdpi.commdpi.com
Theoretical Studies and Advanced Research Concepts
Theoretical Models of Reaction Transition States and Pathways
The efficacy of 2-prolylisoindoline as a catalyst is fundamentally governed by the energetics of its reaction pathways and the structures of the associated transition states. Computational chemistry provides powerful tools to model these aspects, offering a microscopic view of the catalytic cycle.
Density Functional Theory (DFT) has emerged as a workhorse in this field. wikipedia.orgnih.gov It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure of molecules as complex as this compound and its reaction intermediates. wikipedia.org DFT calculations can elucidate the geometries of reactants, products, and, most importantly, the high-energy transition states that lie between them. mit.edu By mapping the potential energy surface, researchers can identify the minimum energy path for a reaction, revealing the step-by-step mechanism. smu.edu
Transition State Theory (TST) provides the theoretical framework for understanding reaction rates based on the properties of the transition state. numberanalytics.comaps.org Variational Transition State Theory (VTST) is a more advanced form of TST that variationally optimizes the position of the transition state, leading to more accurate rate constant predictions. rsc.orgscispace.com These theories, when combined with DFT calculations, allow for the quantitative prediction of reaction kinetics and enantioselectivities, a key feature of this compound catalysis.
Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the stereochemical outcome of many organocatalyzed reactions. mdpi.com Theoretical models are indispensable for dissecting these subtle yet determinative interactions within the transition state assembly. For instance, in reactions catalyzed by related bifunctional organocatalysts, computational studies have highlighted the importance of specific hydrogen bonding patterns in stabilizing the transition state and controlling the stereoselectivity. mdpi.com
| Theoretical Model | Primary Application | Key Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and energy of stationary points (reactants, products, transition states). wikipedia.orgrsc.org | Detailed 3D structures of transition states, reaction energy profiles, and identification of key interacting atoms. |
| Transition State Theory (TST) | Calculation of reaction rate constants from the properties of the transition state. numberanalytics.comaps.org | Prediction of reaction kinetics and understanding the factors that influence reaction speed. |
| Variational Transition State Theory (VTST) | Refinement of TST by optimizing the dividing surface between reactants and products. rsc.orgscispace.com | More accurate prediction of rate constants, especially for reactions with complex potential energy surfaces. |
| Quantum Mechanical Tunneling Calculations | Assessment of the contribution of tunneling effects to the reaction rate, particularly for the transfer of light particles like hydrogen. | Improved accuracy of calculated reaction rates, especially at lower temperatures. |
Computational Design of Novel Prolylisoindoline-Based Architectures
The modular nature of the this compound scaffold lends itself to computational design, where new derivatives can be conceptualized and evaluated in silico before any synthetic work is undertaken. excli.deajol.info This approach accelerates the discovery of catalysts with enhanced activity, selectivity, and substrate scope.
The process of computational design typically involves several stages:
Scaffold Hopping and Fragment-Based Design: Starting with the core this compound structure, new architectures can be generated by replacing or modifying specific fragments. nih.gov For example, the proline ring or the isoindoline (B1297411) unit could be substituted with other cyclic or acyclic moieties. This exploration of chemical space can be guided by chemical intuition or automated using computational algorithms. nih.gov
Molecular Docking and Binding Energy Calculations: Once a library of virtual compounds is generated, molecular docking can be used to predict how these new catalysts will bind to a model substrate. nih.govresearchgate.net These simulations provide insights into the binding orientation and the key interactions that stabilize the catalyst-substrate complex. Subsequent calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to estimate the binding free energy, providing a quantitative measure of the binding affinity. southampton.ac.ukresearchgate.net
Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the structural properties of the catalysts and their observed (or predicted) activity. excli.de By training a QSAR model on a dataset of known this compound derivatives, it becomes possible to predict the performance of newly designed, untested compounds.
The ultimate goal of computational design is to identify promising lead candidates for experimental validation. This iterative cycle of design, prediction, and experimental testing is a powerful paradigm for modern catalyst development. ntop.comarchdaily.com
| Architectural Modification | Design Rationale | Predicted Outcome | Computational Method |
|---|---|---|---|
| Substitution on the Proline Ring | To introduce additional steric bulk or hydrogen bonding sites. | Enhanced enantioselectivity and/or diastereoselectivity. | DFT, Molecular Docking |
| Modification of the Isoindoline Moiety | To alter the electronic properties of the catalyst. | Improved catalytic activity and turnover frequency. | DFT, QSAR |
| Introduction of a Secondary Binding Site | To enable bifunctional catalysis, where the catalyst interacts with both reaction partners. | Increased reaction rate and control over stereochemistry. | Molecular Docking, MD Simulations |
| Scaffold Hopping to a Related Chiral Backbone | To explore novel catalytic platforms with potentially different reactivity. | Access to new reaction types or improved performance in existing ones. | Fragment-Based Design, Virtual Screening |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Mechanistic Prediction
The confluence of large datasets from high-throughput experimentation and advances in computational power has paved the way for the integration of Machine Learning (ML) and Artificial Intelligence (AI) in chemical research. arxiv.orginl.gov In the context of this compound, these technologies are poised to revolutionize both catalyst design and the understanding of reaction mechanisms. researchgate.net
ML for Catalyst Design: ML models, particularly deep neural networks, can be trained on vast datasets of chemical reactions to learn the complex relationships between catalyst structure and reaction outcome. nih.govfrontiersin.org These models can then be used to predict the performance of new, hypothetical catalysts, significantly accelerating the design process. huyenchip.com Generative models, a class of ML algorithms, can even propose entirely new molecular architectures that are optimized for a specific catalytic transformation. rsc.org
AI for Mechanistic Prediction: Understanding the intricate details of a reaction mechanism is a challenging task, often requiring extensive computational and experimental effort. rsc.org AI can assist in this process by analyzing large networks of possible reaction pathways and identifying the most plausible ones. engineering.org.cn By learning from databases of known reaction mechanisms, AI systems can develop a chemical intuition that can be used to predict the mechanism of new reactions. inl.govresearchgate.net For instance, an AI could be trained to recognize the key features of a this compound-catalyzed aldol (B89426) reaction and then use this knowledge to predict the mechanism of a related, but previously unstudied, transformation.
| ML/AI Application | Technique | Potential Impact |
|---|---|---|
| Predictive Modeling of Catalyst Performance | Supervised Learning (e.g., Regression, Classification) geeksforgeeks.org | Rapidly screen virtual libraries of catalysts to identify the most promising candidates for synthesis. nih.gov |
| Generative Design of Novel Catalysts | Deep Generative Models (e.g., GANs, VAEs) | Propose entirely new catalyst scaffolds with optimized properties. |
| Automated Reaction Mechanism Prediction | Graph-Based Models, Natural Language Processing of Chemical Literature arxiv.orgengineering.org.cn | Elucidate complex reaction pathways and identify key intermediates and transition states. rsc.org |
| Optimization of Reaction Conditions | Bayesian Optimization, Reinforcement Learning geeksforgeeks.org | Efficiently explore the multi-dimensional space of reaction parameters (temperature, solvent, etc.) to find the optimal conditions. |
Future Research Directions and Unexplored Avenues
Deeper Elucidation of Stereochemical Control in Complex Synthetic Systems
The foundation of proline-based organocatalysis lies in its ability to form chiral enamines or iminium ions, effectively controlling the stereochemical outcome of reactions. wikipedia.org Future research on 2-Prolylisoindoline catalysts should aim to move beyond simple substrates and delve into highly complex synthetic systems. The challenge is to maintain high levels of stereocontrol when constructing molecules with multiple contiguous stereocenters or sterically demanding architectures. youtube.comslideshare.netddugu.ac.inntu.edu.sgdurgapurgovtcollege.ac.in
A key avenue of exploration will be the modification of the isoindoline (B1297411) backbone. Introducing substituents on the aromatic ring or the saturated portion of the isoindoline moiety could create a more sophisticated and tunable chiral environment around the catalytically active proline unit. This could lead to second-generation catalysts with enhanced ability to discriminate between the enantiotopic faces of prochiral substrates in intricate molecular settings. researchgate.net Research could focus on understanding how subtle electronic and steric changes to the isoindoline scaffold translate into significant differences in diastereoselectivity and enantioselectivity. researchgate.net
For instance, the development of catalysts for reactions that are currently challenging, such as the asymmetric synthesis of products with quaternary stereocenters, would be a significant advancement. researchgate.net The table below illustrates typical results for proline-derivative-catalyzed reactions, highlighting the kind of performance metrics that future this compound catalysts would be benchmarked against.
| Catalyst Type | Reaction | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Proline Derivative | Michael Addition | Aldehyde + Nitroalkene | up to 99:1 | up to 99% |
| Hydroxyprolinamide | Aldol (B89426) Reaction | Ketone + Aldehyde | >20:1 | up to 99% |
| Proline-Peptide | Mannich Reaction | Aldehyde + Amine + Ketone | up to 95:5 | up to 98% |
This table presents representative data for various proline-based catalysts in common asymmetric reactions to provide context for future goals.
Advanced Integration of Computational and Experimental Methodologies for Rational Design
The development of new catalysts has often relied on a degree of serendipity and extensive empirical screening. The future of catalyst design for systems like this compound lies in the tight integration of computational modeling and experimental validation. mdpi.comfrontiersin.org Computational tools, particularly Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, identify key transition states, and predict the stereochemical outcomes of catalysed reactions. researchgate.net
Future work should focus on building robust computational models for this compound-catalyzed transformations. These models would allow for the in silico screening of a wide array of virtual catalyst derivatives, where modifications to the proline or isoindoline units can be systematically evaluated. researchgate.net This approach can identify promising candidates with desired activity and selectivity before any laboratory synthesis is undertaken, saving significant time and resources.
A powerful future workflow would involve a continuous feedback loop:
Computational Design: Design a virtual library of this compound catalysts with varied steric and electronic properties.
Mechanistic Modeling: Calculate the energy profiles for key reaction steps (e.g., enamine formation, C-C bond formation) to predict catalytic efficiency and stereoselectivity. mdpi.com
Synthesis and Testing: Synthesize the most promising candidates identified computationally and evaluate their performance in benchmark reactions.
Model Refinement: Use the experimental results to refine and improve the accuracy of the computational models.
This synergy between theory and practice will accelerate the discovery of highly optimized catalysts for specific and challenging chemical transformations.
Exploration of Novel Catalytic Modalities and Reaction Scopes
Proline and its derivatives are well-known for catalyzing a range of classic transformations, including aldol, Mannich, and Michael reactions, primarily through enamine and iminium ion activation. wikipedia.orgnih.govrsc.org A significant future direction for this compound is to explore its potential in novel catalytic modalities, thereby expanding its reaction scope.
The isoindoline moiety is not merely a passive scaffold; its electronic properties can be harnessed. beilstein-journals.orgnih.gov For example, it could be functionalized to participate in dual-catalysis systems. A this compound catalyst could be designed to incorporate a second catalytic site, such as a Brønsted acid or a hydrogen-bond donor, to work in concert with the proline unit to activate both the nucleophile and the electrophile simultaneously. researchgate.net
Furthermore, the integration of this compound catalysis with other activation methods, such as photoredox or electrocatalysis, is a largely unexplored frontier. The isoindoline ring could be modified to act as a photosensitizer or to modulate the redox potential of the catalytic system. This could unlock completely new reaction pathways and allow for the enantioselective construction of bonds that are inaccessible through traditional organocatalytic methods. The development of such multifunctional catalysts represents a major step towards mimicking the efficiency and complexity of natural enzymes. rsc.org
Understanding Mechanistic Basis of Biological Specificity and Selectivity in Diverse Biological Systems
The isoindoline and isoindolinone skeletons are considered "privileged structures" in medicinal chemistry, appearing in a number of approved drugs and biologically active natural products. nih.govpreprints.orgmdpi.combeilstein-journals.org This suggests that derivatives of this compound could also possess interesting pharmacological properties. A crucial future research avenue will be to move beyond simply synthesizing these molecules and to deeply understand the mechanistic basis of their biological effects.
Should a this compound derivative show promising activity (e.g., as an antitumor or anti-inflammatory agent), the next critical step is target identification and validation. nih.gov Modern chemical biology and proteomics approaches can be employed to pinpoint the specific proteins or cellular pathways with which the compound interacts. Techniques such as thermal proteome profiling or activity-based protein profiling could reveal the direct molecular targets.
Once a target is identified, understanding the structural basis of the interaction becomes paramount. High-resolution techniques like X-ray crystallography or cryo-electron microscopy could be used to solve the structure of the compound bound to its target protein. This would reveal the specific molecular interactions—hydrogen bonds, hydrophobic contacts, etc.—that are responsible for its binding affinity and selectivity. Such knowledge is invaluable for the rational design of next-generation compounds with improved potency and reduced off-target effects, a cornerstone of modern drug discovery. nih.gov The incorporation of the rigid isoindolinone fragment, for example, has been shown to constrain the conformation of cyclic peptides, enhancing their biological activity by promoting more specific protein-protein interactions. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Prolylisoindoline, and how can researchers optimize yield and purity during synthesis?
- Methodological Answer : Begin with solid-phase peptide synthesis (SPPS) or solution-phase methods, using Fmoc/t-Bu protection strategies for the proline residue. Monitor reaction progress via HPLC and LC-MS to confirm intermediate formation. Purify using reverse-phase chromatography, and validate purity (>95%) via analytical HPLC and /-NMR spectroscopy. For optimization, systematically vary solvents (e.g., DMF vs. DCM), coupling agents (HATU vs. DCC), and reaction times while tracking impurities (e.g., diastereomers or truncated sequences) .
Q. How should researchers characterize the structural and stereochemical integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : -NMR to confirm backbone connectivity; -NMR and 2D experiments (COSY, HSQC) to resolve proline ring puckering and isoindoline conformation.
- X-ray crystallography : For unambiguous stereochemical assignment, grow single crystals in aprotic solvents (e.g., acetonitrile/water mixtures).
- Circular Dichroism (CD) : Compare spectra with known proline-containing peptides to assess conformational homogeneity .
Q. What analytical techniques are critical for assessing the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 4–8) at 37°C. Use LC-MS to track degradation products (e.g., hydrolysis of the isoindoline ring or proline oxidation). Quantify half-life using kinetic modeling. For oxidative stability, expose the compound to HO or radical initiators (e.g., AAPH) and monitor via ESR spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Perform dose-response assays (e.g., IC measurements) in parallel across cell lines, ensuring standardized conditions (passage number, serum concentration). Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm mechanisms. Analyze batch-to-batch variability in compound purity via LC-MS and control for solvent effects (e.g., DMSO concentration). Apply multivariate statistics (ANOVA with post-hoc tests) to identify confounding variables .
Q. What strategies are recommended for designing a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Scaffold modification : Systematically alter the isoindoline ring (e.g., substituents at positions 3 and 5) and proline stereochemistry (L vs. D).
- Assay selection : Use high-content screening (e.g., fluorescence-based target engagement) paired with phenotypic assays (e.g., migration inhibition in cancer cells).
- Data validation : Include positive/negative controls in each plate and apply cheminformatics tools (e.g., PCA or QSAR models) to cluster activity trends. Address false positives via counter-screens .
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities of this compound with its target protein?
- Methodological Answer : Re-evaluate docking parameters (force fields, solvation models) using molecular dynamics simulations to account for protein flexibility. Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). If discrepancies persist, synthesize fluorescently tagged analogs for cellular target engagement studies (e.g., NanoBRET) to confirm localization and interaction in vivo .
Q. What experimental controls are essential when investigating this compound’s role in modulating enzyme kinetics?
- Methodological Answer :
- Negative controls : Use scrambled peptide sequences or inactive enantiomers.
- Enzyme source : Compare recombinant vs. native enzyme preparations to rule out purification artifacts.
- Substrate competition : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Redox controls : Include antioxidants (e.g., TCEP) to exclude thiol-mediated false positives .
Methodological Frameworks
- For hypothesis testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions, ensuring alignment with gaps in peptidomimetic drug discovery .
- For data reproducibility : Follow NIH preclinical guidelines (e.g., blinding, randomization, sample-size calculations) and deposit raw spectra/chromatograms in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
